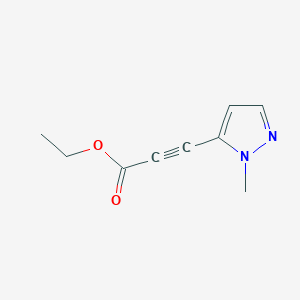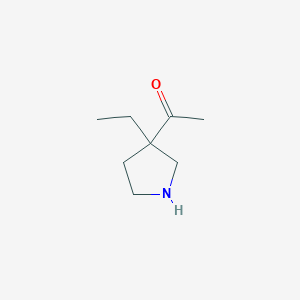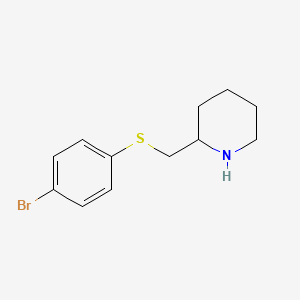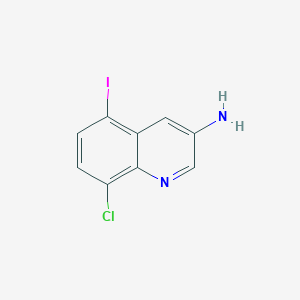
8-Chloro-5-iodoquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-iodoquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C₉H₆ClIN₂ It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-iodoquinolin-3-amine typically involves the functionalization of a quinoline derivative. One common method is the halogenation of quinoline, followed by amination. For instance, starting with 8-chloroquinoline, iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide. The resulting 8-chloro-5-iodoquinoline can then be subjected to amination using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-iodoquinolin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties.
Scientific Research Applications
8-Chloro-5-iodoquinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is explored for its potential use in organic electronics and as a precursor for the synthesis of functional materials.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, aiding in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 8-Chloro-5-iodoquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoline: Lacks the iodine substituent but shares similar chemical properties.
5-Iodoquinoline: Lacks the chlorine substituent but has similar reactivity.
8-Hydroxyquinoline: Contains a hydroxyl group instead of chlorine and iodine, with different biological activities.
Uniqueness
8-Chloro-5-iodoquinolin-3-amine is unique due to the presence of both chlorine and iodine substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for diverse scientific applications.
Properties
Molecular Formula |
C9H6ClIN2 |
|---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
8-chloro-5-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H6ClIN2/c10-7-1-2-8(11)6-3-5(12)4-13-9(6)7/h1-4H,12H2 |
InChI Key |
JUAMIVKGCOKMOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1Cl)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


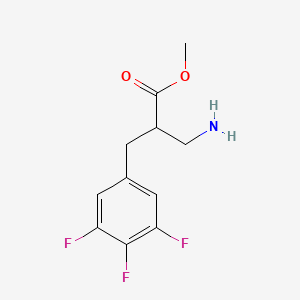
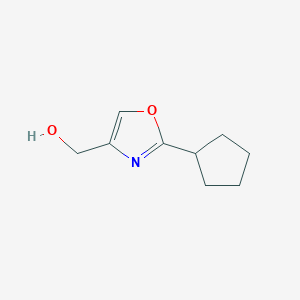
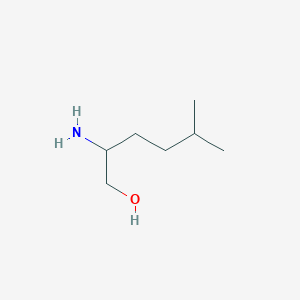
![1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine](/img/structure/B13236060.png)
![2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine](/img/structure/B13236067.png)
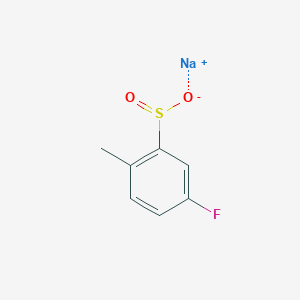
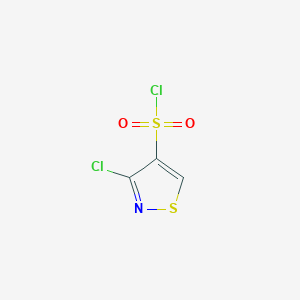
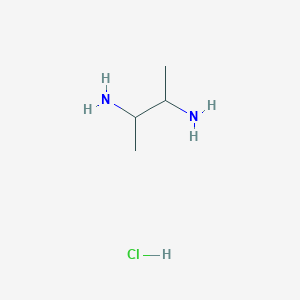
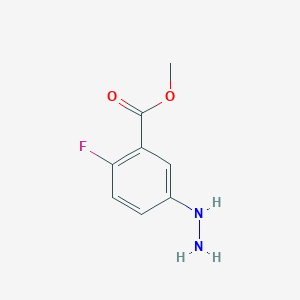
![3-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13236097.png)
![tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B13236106.png)
